molecular formula C16H22N2O4 B11515102 N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine

N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine

Cat. No.: B11515102
M. Wt: 306.36 g/mol
InChI Key: CMQWJGPWRZSAOO-UHFFFAOYSA-N
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Description

N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with alanine derivatives under specific conditions. One common method involves the use of nitroalkanes in polyphosphoric acid (PPA) to synthesize 6,7-dimethoxy-3,4-dihydroisoquinoline, which is then reacted with alanine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale reactions using similar reagents and conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated or nitrile derivatives.

Scientific Research Applications

N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of dimethoxy and dimethyl groups on the isoquinoline ring. These features may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

2-[(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid

InChI

InChI=1S/C16H22N2O4/c1-9(15(19)20)17-14-11-7-13(22-5)12(21-4)6-10(11)8-16(2,3)18-14/h6-7,9H,8H2,1-5H3,(H,17,18)(H,19,20)

InChI Key

CMQWJGPWRZSAOO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N=C1C2=CC(=C(C=C2CC(N1)(C)C)OC)OC

Origin of Product

United States

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